1,3-Dioleoyl-2-palmitoylglycerol 1,3-Dioleoyl-2-palmitoylglycerol 1,3-Dioleoyl-2-palmitoyl glycerol is a triacylglycerol with oleic acid at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position. It is one of the most common triacylglycerols found in human breast milk and levels are higher in colostrum than transitional and mature milk. Human breast milk levels of 1,3-dioleoyl-2-palmitoyl glycerol are higher in Western women compared with Chinese women.
1,3-dioleoyl-2-palmitoylglycerol is a triglyceride in which the acyl groups at positions 1 and 3 are specified as oleoyl while that at position 2 is specified as palmitoyl. It derives from a hexadecanoic acid and an oleic acid.
TG(18:1(9Z)/16:0/18:1(9Z)), also known as tag(18:1/16:0/18:1) or triacylglycerol(52:2), belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. TG(18:1(9Z)/16:0/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. TG(18:1(9Z)/16:0/18:1(9Z)) has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(18:1(9Z)/16:0/18:1(9Z)) is primarily located in the membrane (predicted from logP) and adiposome. TG(18:1(9Z)/16:0/18:1(9Z)) can be biosynthesized from DG(18:1(9Z)/16:0/0:0) and oleoyl-CoA; which is mediated by the enzyme diacylglycerol O-acyltransferase. In humans, TG(18:1(9Z)/16:0/18:1(9Z)) is involved in the metabolic disorder called de novo triacylglycerol biosynthesis TG(18:1(9Z)/16:0/18:1(9Z)) pathway.
Brand Name: Vulcanchem
CAS No.: 1716-07-0
VCID: VC20767005
InChI: InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3
SMILES: CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC
Molecular Formula: C55H102O6
Molecular Weight: 859.4 g/mol

1,3-Dioleoyl-2-palmitoylglycerol

CAS No.: 1716-07-0

Cat. No.: VC20767005

Molecular Formula: C55H102O6

Molecular Weight: 859.4 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dioleoyl-2-palmitoylglycerol - 1716-07-0

CAS No. 1716-07-0
Molecular Formula C55H102O6
Molecular Weight 859.4 g/mol
IUPAC Name (2-hexadecanoyloxy-3-octadec-9-enoyloxypropyl) octadec-9-enoate
Standard InChI InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3
Standard InChI Key PPTGNVIVNZLPPS-UHFFFAOYSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC
SMILES CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC

Chemical Structure and Properties

Molecular Composition and Structure

1,3-Dioleoyl-2-palmitoylglycerol is a triglyceride with the molecular formula C55H102O6 and a molecular weight of 859.4 g/mol . As the name indicates, it consists of a glycerol backbone with oleic acid (C18:1) attached at positions 1 and 3, while palmitic acid (C16:0) occupies position 2. The IUPAC name for this compound is [2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate . The configuration is stereospecific, with both oleic acid chains having Z (cis) configuration at the double bond located at carbon 9.

The structure can also be represented in condensed lipid notation as TG(18:1(9Z)/16:0/18:1(9Z)), indicating the specific fatty acid composition and positioning . This precise arrangement of fatty acids is critical to its functional properties and physiological effects when consumed.

Physical and Chemical Properties

OPO exhibits physical properties typical of mixed triglycerides, existing as a colorless to pale yellow oil at room temperature. The presence of unsaturated fatty acids at positions 1 and 3 contributes to its liquid state at ambient temperatures. As a lipid molecule, it is hydrophobic and soluble in organic solvents but insoluble in water .

The compound possesses functional relationships with both hexadecanoic acid (palmitic acid) and oleic acid, as these are the constituent fatty acids that can be released upon enzymatic hydrolysis . Biochemically, OPO has been reported to occur naturally in certain organisms, including Lysiphlebia japonica and Aphis gossypii .

Biological Significance

Metabolic Pathways and Cellular Localization

From a biochemical perspective, OPO participates in the De Novo Triacylglycerol Biosynthesis pathway . In cellular environments, it has been identified in both extracellular spaces and membrane structures, indicating its role in both structural and metabolic functions . The presence of OPO in membranes contributes to their fluidity and functional properties, while its extracellular presence relates to its role in energy storage and transport.

Synthesis Methods for OPO Production

Enzymatic Synthesis Approaches

The production of OPO as a structured lipid has been a focus of research for over two decades, with enzymatic synthesis emerging as the preferred approach due to its specificity and milder reaction conditions . The synthesis typically employs sn-1,3-regiospecific lipases that selectively modify the fatty acids at these positions while leaving the sn-2 position intact .

Current enzymatic synthesis methods typically follow one of three main approaches, each with distinct advantages and limitations:

Table 1: Comparison of Enzymatic Synthesis Methods for OPO Production

MethodRaw MaterialsCatalystProcess DescriptionOPO Contentsn-2 PA ContentReference
Method 1Palm oil, Palmitic acid, Oleic acidNovozym 435Two-step acidolysis: first producing tripalmitin (PPP), then acidolysis with oleic acid>40.34%>39.34%
Method 2Palm oil, Mixed fatty acidsLipozyme TL IMDirect acidolysis without crystallization>40.34%>39.34%
Method 3Palm stearin, Mixed vegetable oilsSodium methoxide, Lipozyme TL IMChemical catalysis followed by enzymatic interesterification>40.34%>39.34%

The relative content of palmitic acid located at the sn-2 position and oleic acid at the sn-1,3 positions exceeds 59.97% and 66.01%, respectively, across all three methods . Among these approaches, Method 3 has been identified as potentially more suitable for industrial production due to its efficiency and time-saving characteristics .

Factors Affecting Enzymatic Synthesis

Several factors influence the efficiency and yield of OPO synthesis through enzymatic processes. These include the choice of lipase, immobilization materials, reaction solvents, and process parameters such as temperature, reaction time, and substrate ratios . Research spanning the past 21 years (1999-2019) has extensively examined these variables to optimize OPO production .

The selection of an appropriate sn-1,3-regiospecific lipase is particularly critical, as it determines the specificity of the reaction and the purity of the final product. Common enzymes used include Lipozyme TL IM and Novozym 435, which have demonstrated high specificity for the desired positions . Immobilization of these enzymes on suitable carriers enhances their stability and allows for their reuse in multiple reaction cycles, improving the economic viability of the process.

Benefits of OPO in Infant Nutrition

Comparative Advantages Over Conventional Infant Formulas

The incorporation of OPO into infant formulas represents a significant advancement in mimicking the fat composition and structure of human milk. Conventional infant formulas typically contain vegetable oils with a random distribution of fatty acids, resulting in palmitic acid predominantly at the sn-1 and sn-3 positions . This arrangement differs markedly from human milk fat, where palmitic acid is preferentially esterified at the sn-2 position.

Research over the past two decades has documented numerous benefits of OPO-supplemented infant formulas compared to conventional formulations . These advantages stem from the improved digestibility and absorption of the structured lipid, which more closely resembles the natural substrate for infant digestive enzymes.

Physiological Effects on Infant Development

The consumption of OPO-enriched formulas has been associated with several positive physiological outcomes in infants:

  • Enhanced fat and calcium absorption due to the reduced formation of insoluble calcium soaps in the intestine

  • Improved bone mineralization resulting from increased calcium availability

  • Softer stool consistency and reduced constipation

  • Potential benefits for gut microbiota composition and function

Research has shown that when palmitic acid is in the sn-2 position (as in OPO), it remains attached to the glycerol backbone during digestion. In contrast, when palmitic acid occupies the sn-1 or sn-3 positions (as in conventional formulas), it is released as free fatty acid, which can form insoluble calcium soaps that are excreted, leading to reduced calcium absorption and harder stools .

Effects on Infant Gut Microbiota

Impact on Microbiome Composition and Function

Recent studies have expanded the understanding of OPO's benefits beyond direct nutritional effects to include influences on the infant gut microbiome. The research indicates that OPO-enriched plant-oil formula (OPO-P) can significantly impact fecal microbiota composition and metabolic activity .

In vitro anaerobic fermentation studies combined with high-throughput sequencing have demonstrated that OPO can be efficiently utilized by toddler fecal microbiota . This utilization results in enhanced production of beneficial metabolites that support gut health and potentially contribute to immune system development.

Short-Chain Fatty Acid and Lactic Acid Production

One of the most significant findings regarding OPO's effects on gut microbiota is its capacity to stimulate the production of short-chain fatty acids (SCFAs) . These compounds, including acetate, propionate, and butyrate, play crucial roles in maintaining intestinal barrier function, regulating immune responses, and providing energy for colonocytes.

Additionally, the addition of OPO-P has been shown to significantly improve the production of lactic acid by fecal microorganisms during fermentation . Lactic acid contributes to intestinal acidification, which creates an environment favorable for beneficial bacteria while inhibiting the growth of potentially harmful microorganisms.

Table 2: Effects of OPO on Microbial Metabolite Production

MetaboliteEffect of OPO SupplementationPotential Benefit
Short-chain fatty acidsEnhanced productionImproved gut barrier function, anti-inflammatory effects, energy source for colonocytes
Lactic acidSignificantly improved productionIntestinal acidification, promotion of beneficial bacteria growth

These microbial changes may contribute to the observed clinical benefits of OPO-supplemented formulas, including improved stool consistency and reduced incidence of constipation in formula-fed infants.

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